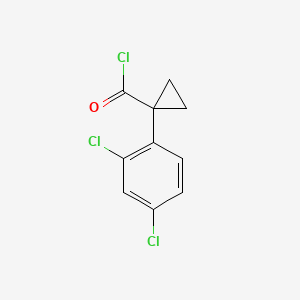
2-(Benzyloxy)-1-phenylethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Benzyloxy)-1-phenylethan-1-one is an organic compound that belongs to the class of benzyl ethers It is characterized by the presence of a benzyloxy group attached to a phenylethanone structure
准备方法
Synthetic Routes and Reaction Conditions
2-(Benzyloxy)-1-phenylethan-1-one can be synthesized through several methods. One common approach involves the reaction of benzyl alcohol with 2-bromo-1-phenylethanone in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
2-(Benzyloxy)-1-phenylethan-1-one undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde derivatives.
Reduction: The carbonyl group in the phenylethanone moiety can be reduced to form alcohol derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl ethers.
科学研究应用
2-(Benzyloxy)-1-phenylethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme-catalyzed reactions involving benzyl ethers.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(Benzyloxy)-1-phenylethan-1-one involves its interaction with specific molecular targets. For instance, in biological systems, it may act as a substrate for enzymes that catalyze the cleavage of benzyl ethers. The pathways involved include the formation of reactive intermediates that facilitate the desired chemical transformations .
相似化合物的比较
Similar Compounds
- 2-(Benzyloxy)ethanol
- 2-(Benzyloxy)phenol
- 2-(Benzyloxy)acetophenone
Uniqueness
2-(Benzyloxy)-1-phenylethan-1-one is unique due to its specific structural features, which confer distinct reactivity and applications. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable intermediate in organic synthesis .
属性
分子式 |
C15H14O2 |
|---|---|
分子量 |
226.27 g/mol |
IUPAC 名称 |
1-phenyl-2-phenylmethoxyethanone |
InChI |
InChI=1S/C15H14O2/c16-15(14-9-5-2-6-10-14)12-17-11-13-7-3-1-4-8-13/h1-10H,11-12H2 |
InChI 键 |
MRSDBRAGNWAUPL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COCC(=O)C2=CC=CC=C2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Chloro-4-(4-methoxyphenyl)pyrido[2,3-B]pyrazin-3(4H)-one](/img/structure/B8749581.png)







![6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B8749642.png)

![Methyl 2-(methylsulfonyl)-7-phenylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B8749657.png)



